2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate
Description
2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate is a structurally complex compound featuring a bicyclic isoindole-1,3-dione core fused with a cyclopropane ring and an etheno bridge. The molecule includes a phenyl benzoate ester substituent at the 2-position of the isoindole-dione scaffold. This compound belongs to a class of derivatives derived from maleimide-based heterocycles, which are notable for their biological activity, particularly as antiviral and enzyme-inhibiting agents .
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between the isoindole-dione precursor and substituted phenyl benzoate derivatives under reflux conditions with catalysts such as potassium carbonate . Its structural complexity and stereochemistry (R/S configurations at bridgehead carbons) are critical for interactions with biological targets, such as viral proteins or reverse transcriptases .
Properties
CAS No. |
1212300-42-9 |
|---|---|
Molecular Formula |
C24H19NO4 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] benzoate |
InChI |
InChI=1S/C24H19NO4/c26-22-20-14-10-11-15(17-12-16(14)17)21(20)23(27)25(22)18-8-4-5-9-19(18)29-24(28)13-6-2-1-3-7-13/h1-11,14-17,20-21H,12H2 |
InChI Key |
UNQUFGCQLAOGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as ethyl 3-(2,4-dioxocyclohexyl)propanoate, followed by selective amidation and deprotective-cyclization . The reaction conditions often involve the use of mild bases and solvents like methanol or ethanol to facilitate the cyclization and amidation processes.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted benzoate esters .
Scientific Research Applications
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .
Comparison with Similar Compounds
Key Observations :
- Tecovirimat (ST-246) is the most clinically advanced analogue, with proven efficacy against orthopoxviruses. Its 4-trifluoromethylbenzamide group enhances lipophilicity and target binding .
- Ester-linked derivatives (e.g., phenyl benzoates) generally show reduced antiviral activity compared to amide-based analogues like ST-244. This is attributed to decreased metabolic stability and bioavailability due to ester hydrolysis .
- Electron-withdrawing substituents (e.g., nitro, bromo, chloro) improve antiviral potency by enhancing electrophilic interactions with viral proteins .
Physicochemical and Pharmacokinetic Properties
| Property | 2-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2-yl)phenyl Benzoate | Tecovirimat (ST-246) | 2-(4-Methylphenyl)-2-oxoethyl benzoate (CAS 6625-49-6) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~441 (estimated) | 376.33 | 441.48 |
| LogP (lipophilicity) | ~3.5 (predicted) | 3.1 (experimental) | 4.2 (predicted) |
| Aqueous Solubility | Low (structural analogs poorly soluble) | Moderate (31% oral) | Very low |
| Metabolic Stability | Susceptible to esterase hydrolysis | High (amide stable) | Low (ester hydrolysis) |
| Bioactivity | Limited data; likely inferior to ST-246 | EC₅₀ = 0.010 µM | Not reported |
Key Findings :
- The ester linkage in phenyl benzoate derivatives reduces metabolic stability compared to amide-based ST-246, limiting their utility as oral therapeutics .
- Lipophilicity correlates with membrane permeability but must be balanced with solubility for bioavailability. ST-246 achieves this balance, whereas phenyl benzoates may suffer from excessive hydrophobicity .
Biological Activity
The compound 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate is a complex organic molecule with potential biological activity. This article reviews its biological properties, including synthesis methods, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₃NO₄
- Molecular Weight : 299.3 g/mol
- CAS Number : 298682-50-5
The structure consists of a phenyl group attached to a benzoate moiety, which is further linked to a dioxoisoindole structure. This unique configuration may contribute to its biological properties.
Synthesis Methods
Research has indicated that various synthetic routes can yield this compound. One method involves the cyclization of appropriate precursors under acidic conditions, often yielding derivatives with enhanced biological activity.
Antidepressant Properties
Recent studies have explored the antidepressant-like effects of compounds structurally related to 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate. For instance, derivatives exhibiting high affinities for serotonin receptors (5-HT1A and 5-HT2A) demonstrated significant reductions in immobility time in forced swimming tests (FST) and tail suspension tests (TST), suggesting potential antidepressant effects .
Receptor Binding Affinities
The compound's interaction with serotonin receptors is crucial for its biological activity. Compounds with similar structures have shown:
| Compound | Receptor | Ki (nM) | Activity |
|---|---|---|---|
| Example A | 5-HT1A | 17 | High affinity |
| Example B | 5-HT2A | 0.71 | High affinity |
These findings suggest that the compound may also interact with these receptors, potentially leading to similar biological effects.
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Platelet Aggregation Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
